![molecular formula C9H10O2 B12831622 [(2R,3R)-3-phenyloxiran-2-yl]methanol CAS No. 91465-28-0](/img/structure/B12831622.png)
[(2R,3R)-3-phenyloxiran-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-Phenylglycidol is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
(2R,3R)-3-Phenylglycidol can be synthesized through several methods, including Sharpless asymmetric dihydroxylation and Jacobson’s epoxidation . These methods involve the use of chiral catalysts to achieve high enantioselectivity. For example, Sharpless asymmetric dihydroxylation uses osmium tetroxide and a chiral ligand to convert alkenes into diols, which can then be transformed into epoxides.
Industrial Production Methods
Industrial production of (2R,3R)-3-Phenylglycidol often involves biocatalytic processes using microorganisms such as Aspergillus fumigatus . These methods are advantageous due to their high enantioselectivity and environmentally friendly nature.
化学反応の分析
Types of Reactions
(2R,3R)-3-Phenylglycidol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the epoxide ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylglycidic acid, while reduction with sodium borohydride can produce phenylglycidol alcohols.
科学的研究の応用
(2R,3R)-3-Phenylglycidol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
作用機序
The mechanism of action of (2R,3R)-3-Phenylglycidol involves its interaction with various molecular targets and pathways. Its epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its role in the synthesis of biologically active compounds .
類似化合物との比較
Similar Compounds
(2R,3S)-3-Phenylglycidol: Another stereoisomer with different biological and chemical properties.
(2S,3S)-3-Phenylglycidol: A diastereomer with distinct reactivity and applications.
Phenylglycidic acid: An oxidized form with different functional groups and uses
Uniqueness
(2R,3R)-3-Phenylglycidol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
特性
CAS番号 |
91465-28-0 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
[(2R,3S)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
InChIキー |
PVALSANGMFRTQM-BDAKNGLRSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)CO |
正規SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


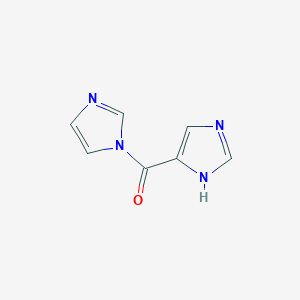
![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)

![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)
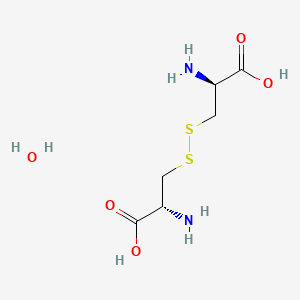
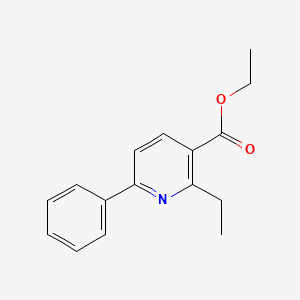
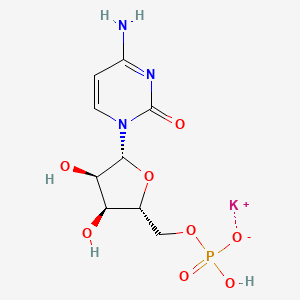
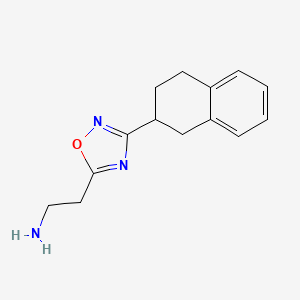
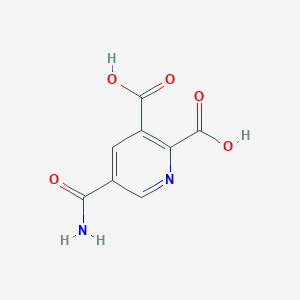
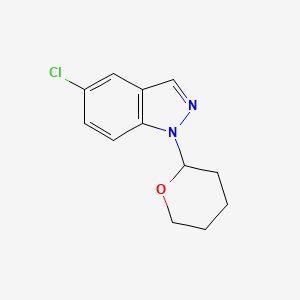
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)
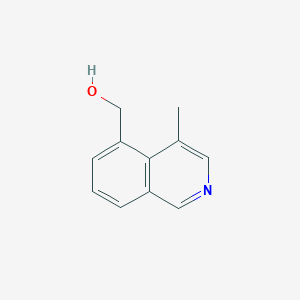
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12831619.png)

